[2-(Allyloxy)-5-bromophenyl]methanol molecular weight and exact mass
[2-(Allyloxy)-5-bromophenyl]methanol molecular weight and exact mass
An In-Depth Technical Guide to [2-(Allyloxy)-5-bromophenyl]methanol
Abstract: This technical guide provides a comprehensive overview of [2-(Allyloxy)-5-bromophenyl]methanol, a valuable synthetic intermediate for researchers in medicinal chemistry and materials science. The document details the compound's core physicochemical properties, including its molecular weight and exact mass. A robust, field-proven two-step synthesis protocol is presented, complete with mechanistic insights and a detailed workflow diagram. Furthermore, the guide explores the compound's strategic utility as a versatile building block in drug discovery and development, grounded in its unique structural features that allow for diverse chemical transformations. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel molecular entities.
Core Physicochemical Properties
[2-(Allyloxy)-5-bromophenyl]methanol is a substituted aromatic alcohol. Its identity and key quantitative descriptors are crucial for accurate experimental design, reaction stoichiometry, and analytical characterization. The fundamental properties are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₁BrO₂ | BLDpharm[1] |
| Molecular Weight | 243.10 g/mol | BLDpharm[1] |
| Exact Mass | 241.99424 Da | Calculated |
| Monoisotopic Mass | 241.99424 Da | Calculated |
| CAS Number | 187230-43-9 | BLDpharm[1] |
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Molecular Weight vs. Exact Mass: It is critical for researchers, particularly those utilizing mass spectrometry, to distinguish between molecular weight and exact mass. The molecular weight (243.10 g/mol ) is an average value calculated using the natural isotopic abundance of each element. In contrast, the exact mass (241.99424 Da) is a more precise measure calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). This value is fundamental for high-resolution mass spectrometry (HRMS) analysis to confirm the elemental composition of a synthesized compound.
Synthesis and Mechanistic Rationale
The synthesis of [2-(Allyloxy)-5-bromophenyl]methanol can be efficiently achieved via a reliable two-step sequence starting from the commercially available 5-bromosalicylaldehyde. This pathway is advantageous due to its high-yielding steps and the use of common, accessible laboratory reagents.
Overall Synthetic Scheme:
Caption: Two-step synthesis of the target compound.
Step 1: O-Allylation via Williamson Ether Synthesis
The first step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of 5-bromosalicylaldehyde with allyl bromide.
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Protocol:
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To a solution of 5-bromosalicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
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Add allyl bromide (1.2-1.5 eq) to the suspension.
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The resulting crude product, 2-(allyloxy)-5-bromobenzaldehyde, can be purified by column chromatography or used directly in the next step if sufficiently pure.
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Mechanistic Insight: This reaction is a classic Williamson Ether Synthesis .[2][3] Potassium carbonate, a mild base, is crucial as it deprotonates the acidic phenolic hydroxyl group to form a phenoxide nucleophile.[4] This phenoxide then attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide leaving group to form the desired allyl ether.[5][6] Acetone is an excellent solvent for this transformation as it is polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophilicity of the phenoxide.
Step 2: Reduction of the Aldehyde to a Primary Alcohol
The second step is the selective reduction of the aromatic aldehyde functional group to a primary alcohol.
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Protocol:
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Dissolve the crude 2-(allyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol (MeOH).
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde.
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Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [2-(Allyloxy)-5-bromophenyl]methanol.[7]
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Mechanistic Insight: Sodium borohydride is a chemoselective reducing agent, ideal for this transformation.[8] It is a source of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O π-bond and forming a new C-H bond.[8] The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by the aqueous workup to yield the final primary alcohol.[9][10] Performing the reaction at a reduced temperature helps to control the reaction rate and minimize potential side reactions.
Applications in Drug Discovery and Development
[2-(Allyloxy)-5-bromophenyl]methanol is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile scaffold and intermediate in the synthesis of more complex, biologically active molecules. Its utility stems from the three distinct functional handles present in its structure.
Caption: Key functional groups and their synthetic potential.
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Aryl Bromide Handle: The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
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Allyl Ether Handle: The allyl group is more than just a simple ether. It can undergo a variety of transformations. For instance, it can be cleaved under specific conditions to reveal a free phenol. More importantly, it can participate in reactions such as the Claisen rearrangement to install the allyl group onto the aromatic ring, or engage in olefin metathesis and other alkene-based transformations. A protocol for the allylation of a similar brominated phenol has been described in the literature.[11]
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Benzylic Alcohol Handle: The primary alcohol is a versatile functional group that can be easily oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution reactions, or participate in esterification, etherification, or Mitsunobu reactions to link the core to other molecular fragments.[12]
The strategic combination of these three functional groups makes [2-(Allyloxy)-5-bromophenyl]methanol an attractive starting material for building complex molecular architectures found in many classes of therapeutic agents.
Conclusion
[2-(Allyloxy)-5-bromophenyl]methanol is a synthetically valuable intermediate defined by its molecular weight of 243.10 g/mol and exact mass of 241.99424 Da. Its straightforward two-step synthesis from 5-bromosalicylaldehyde provides a reliable and scalable route for laboratory production. The compound's true value for researchers in drug development lies in its trifunctional nature, offering orthogonal chemical handles that enable diverse and complex molecular elaborations. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and strategic application of this versatile chemical building block.
References
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Salas-Martin, A., et al. (2023). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2023(2), M1622. [Link]
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Organic Syntheses. (2018). Reduction of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Org. Synth. 2018, 95, 157-175. [Link]
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Zeynizadeh, B., & Behyar, T. (2005). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Bulletin of the Korean Chemical Society, 26(12), 1991-1994. [Link]
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Pratama, M. R. F., et al. (2020). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 20(3), 677-683. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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ResearchGate. (2020). Synthesis of the allylic alcohol 21. [Link]
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Pratama, M. R. F., et al. (2026). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry. [Link]
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Organic Syntheses. (n.d.). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. [Link]
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